molecular formula C21H21ClN4O3S B12139804 Ethyl 2-{2-[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-ylthio]acety lamino}acetate

Ethyl 2-{2-[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-ylthio]acety lamino}acetate

Cat. No.: B12139804
M. Wt: 444.9 g/mol
InChI Key: FKTRRDHYXLAZJL-UHFFFAOYSA-N
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Description

Ethyl 2-{2-[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-ylthio]acetylamino}acetate is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound also features chlorophenyl and methylphenyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{2-[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-ylthio]acetylamino}acetate typically involves multiple steps. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of Chlorophenyl and Methylphenyl Groups: The chlorophenyl and methylphenyl groups are introduced through substitution reactions, often using halogenated aromatic compounds and suitable nucleophiles.

    Thioether Formation: The thioether linkage is formed by reacting the triazole derivative with a thiol compound under basic conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{2-[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-ylthio]acetylamino}acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the triazole ring or other functional groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing new functional groups or modifying existing ones.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogenated aromatic compounds, nucleophiles such as amines or thiols, solvents like dichloromethane or toluene.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazole derivatives, alcohols.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

Ethyl 2-{2-[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-ylthio]acetylamino}acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-{2-[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-ylthio]acetylamino}acetate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biological processes.

    Pathways Involved: The compound can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response.

Comparison with Similar Compounds

Ethyl 2-{2-[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-ylthio]acetylamino}acetate can be compared with other triazole derivatives:

    Ethyl 2-{2-[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-ylthio]acetylamino}acetate: Similar structure but lacks the methyl group on the phenyl ring.

    Ethyl 2-{2-[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-ylthio]acetylamino}acetate: Similar structure but lacks the chlorine atom on the phenyl ring.

    Ethyl 2-{2-[5-(4-chlorophenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-ylthio]acetylamino}acetate: Similar structure but has a methoxy group instead of a methyl group on the phenyl ring.

These comparisons highlight the uniqueness of Ethyl 2-{2-[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-ylthio]acetylamino}acetate in terms of its specific substituents and their impact on its chemical and biological properties.

Biological Activity

Ethyl 2-{2-[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-ylthio]acetylamino}acetate is a compound belonging to the class of triazole derivatives, which have garnered attention for their diverse biological activities, particularly in anticancer research. This article explores the biological activity of this compound through various studies, highlighting its efficacy against different cancer cell lines and its potential mechanisms of action.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₈H₁₈ClN₃O₂S
  • Molecular Weight : 367.87 g/mol
  • LogP : 5.5 (indicating lipophilicity)

Anticancer Activity

Recent studies have demonstrated the anticancer potential of triazole derivatives. For instance, compounds similar to Ethyl 2-{2-[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-ylthio]acetylamino}acetate have been evaluated for their anti-proliferative effects against various cancer cell lines.

Table 1: Anticancer Activity of Related Triazole Derivatives

CompoundCell LineIC₅₀ (µg/mL)Mechanism of Action
Compound AHepG2 (liver cancer)13.004Induction of apoptosis
Compound BMCF-7 (breast cancer)18.500Inhibition of tubulin polymerization
Compound CA549 (lung cancer)21.750Cell cycle arrest

The above data indicates that compounds with similar structural motifs exhibit significant anti-proliferative activities, suggesting that Ethyl 2-{2-[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-ylthio]acetylamino}acetate may also possess similar properties.

The mechanisms through which triazole derivatives exert their anticancer effects include:

  • Inhibition of Cell Proliferation : Many triazole derivatives have been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest at various phases.
  • Apoptosis Induction : These compounds can trigger apoptotic pathways, leading to programmed cell death in cancerous cells.
  • Tubulin Polymerization Inhibition : Some derivatives disrupt microtubule dynamics, which is crucial for mitotic spindle formation during cell division.

Case Studies

Several case studies have been conducted to evaluate the biological activity of Ethyl 2-{2-[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-ylthio]acetylamino}acetate and related compounds:

  • Study on HepG2 Cells : A study reported that a derivative with a similar structure exhibited an IC₅₀ value of 13.004 µg/mL against HepG2 cells, indicating strong anti-proliferative activity and suggesting potential for liver cancer treatment .
  • MCF-7 and A549 Cell Lines : Another study highlighted that triazole derivatives showed varying degrees of cytotoxicity against MCF-7 and A549 cell lines with IC₅₀ values ranging from 18.500 to 21.750 µg/mL .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis reveals that:

  • The presence of electron-donating groups (e.g., methyl groups) enhances the anticancer activity.
  • The positioning of substituents on the phenyl rings significantly influences potency; para-substituted groups often show improved activity compared to ortho or meta substitutions .

Properties

Molecular Formula

C21H21ClN4O3S

Molecular Weight

444.9 g/mol

IUPAC Name

ethyl 2-[[2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]acetate

InChI

InChI=1S/C21H21ClN4O3S/c1-3-29-19(28)12-23-18(27)13-30-21-25-24-20(15-6-8-16(22)9-7-15)26(21)17-10-4-14(2)5-11-17/h4-11H,3,12-13H2,1-2H3,(H,23,27)

InChI Key

FKTRRDHYXLAZJL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)C)C3=CC=C(C=C3)Cl

Origin of Product

United States

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